

A Technical Guide to AkaLumine Hydrochloride for Advanced Bioluminescence Imaging

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Compound of Interest

Compound Name: AkaLumine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AkaLumine hydrochloride**, a next-generation luciferin analog for highly sensitive in vivo and in vitro bioluminescence imaging (BLI). This document details its commercial availability, key technical specifications, and established experimental protocols. Furthermore, it illustrates the underlying biochemical reaction and typical experimental workflows using standardized diagrams to facilitate understanding and implementation in a research setting.

Introduction to AkaLumine Hydrochloride

AkaLumine hydrochloride is a synthetic analog of D-luciferin, the substrate for firefly luciferase.^[1] Its unique chemical structure results in the emission of near-infrared (NIR) light, with a peak wavelength of approximately 677 nm, when oxidized by firefly luciferase (FLuc) or its engineered variants like Akaluc.^{[1][2]} This NIR emission falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal. Consequently, **AkaLumine hydrochloride** enables significantly deeper tissue penetration of the bioluminescent signal compared to conventional D-luciferin, which emits in the yellow-green spectrum (~562 nm).^[1] This property makes it an invaluable tool for sensitive, non-invasive imaging of biological processes deep within living organisms.^{[1][3]}

The hydrochloride salt form of AkaLumine confers enhanced water solubility, facilitating its administration in animal models.^[1] When combined with the engineered luciferase, Akaluc, the resulting "AkaBLI" system can produce a bioluminescent signal that is 100 to 1,000 times

brighter than the traditional FLuc/D-luciferin system in vivo.^{[3][4]} This enhanced brightness allows for the detection of a smaller number of cells and the visualization of cellular and molecular events with unprecedented sensitivity.

Commercial Suppliers and Availability

AkaLumine hydrochloride is available from several commercial suppliers, ensuring its accessibility for the research community. The following table summarizes the key information from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Supplier	Product Name(s)	Catalog Number(s)	Purity	Available Quantities	Storage Conditions
FUJIFILM Wako	AkaLumine-HCl (TokeOni)	012-26701, 018-26703	≥80% (HPLC)	1 mg, 10 mg	-80°C
MedChemExpress	AkaLumine hydrochloride	HY-112641A	99.92%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	-20°C, protect from light, stored under nitrogen
AOBIOUS	AkaLumine-HCl (TokeOni)	AOB9983	≥98% by HPLC	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	0°C (short term), -20°C (long term), desiccated
Sigma-Aldrich	TokeOni AkaLumine-HCl	808350	Not specified	5 mg, 25 mg, 100 mg, 200 mg	-20°C
Tocris Bioscience	TokeOni	6555	≥90% (HPLC)	5 mg, 25 mg	-20°C
Clinisciences	AkaLumine-HCl (TokeOni)	AOB9983	≥98% by HPLC	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	0°C (short term), -20°C (long term), desiccated
Glaxo Laboratories	AkaLumine-HCl	GLXC-08891	>98% (HPLC)	Not specified	4°C
MedKoo Biosciences	AkaLumine HCl	128013	Not specified	Not specified	-20°C
Vitro Biotech	Luc2 Substrate (AkaLumine-HCl)	VBDWMS02	Not specified	500 µL	-80°C (shipped on dry ice)

Experimental Protocols

The following sections provide detailed methodologies for utilizing **AkaLumine hydrochloride** in both in vitro and in vivo settings. These protocols are based on established procedures from peer-reviewed publications.

In Vitro Luciferase Assay

This protocol is designed for quantifying luciferase activity in cell lysates or with recombinant enzyme.

Materials:

- Cells expressing luciferase (e.g., transfected with a luciferase reporter plasmid)
- **AkaLumine hydrochloride**
- ATP
- Magnesium (e.g., MgSO_4)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- 96-well white, opaque plates
- Luminometer or bioluminescence imaging system

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **AkaLumine hydrochloride** (e.g., 10 mM in sterile, nuclease-free water or DMSO). Store aliquots at -20°C , protected from light.
 - Prepare an ATP and magnesium solution (e.g., 100 mM ATP, 100 mM MgSO_4 in water).
- Cell Lysis (for intracellular luciferase):

- Wash cells with PBS.
- Add an appropriate volume of cell lysis buffer and incubate according to the manufacturer's instructions.
- Centrifuge the lysate to pellet cell debris.
- Assay:
 - In a 96-well white plate, add 20 μ L of cell lysate or recombinant luciferase solution.
 - Prepare the assay buffer by diluting the **AkaLumine hydrochloride** stock solution and the ATP/magnesium solution to their final working concentrations in an appropriate buffer (e.g., PBS). A final concentration of 100 μ M **AkaLumine hydrochloride** and 5 mM ATP/magnesium is a common starting point.[\[2\]](#)
 - Add 100 μ L of the assay buffer to each well.
 - Immediately measure the bioluminescence using a luminometer or an in vivo imaging system.

In Vivo Bioluminescence Imaging

This protocol describes the non-invasive imaging of luciferase-expressing cells in small animal models.

Materials:

- Animal model with luciferase-expressing cells (e.g., tumor xenograft, transgenic animal)
- **AkaLumine hydrochloride**
- Sterile saline or PBS for injection
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Preparation of **AkaLumine Hydrochloride** Solution:
 - Dissolve **AkaLumine hydrochloride** in sterile saline or PBS to the desired concentration. A working solution of 2.5 mg/mL in water has been reported.[5] Concentrations for injection can range from 5 mM to 33 mM.[1][3]
- Animal Preparation:
 - Anesthetize the animal using a calibrated vaporizer with isoflurane.
 - If imaging a specific region, it may be necessary to shave the fur to reduce light scatter.
- Substrate Administration:
 - Administer the **AkaLumine hydrochloride** solution via intraperitoneal (i.p.) injection. The volume is typically 100-200 μ L for a mouse.[4] Dosages can range from 25 mg/kg to 50 mg/kg.[5][6]
- Image Acquisition:
 - Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
 - Acquire images at various time points after substrate injection to determine the peak signal. The signal typically peaks around 15-20 minutes post-injection.[7]
 - Typical imaging parameters include an exposure time of 1 second to 1 minute, medium to large binning, and an open emission filter for total photon flux measurement.[5][6]
- Data Analysis:
 - Use the imaging system's software to define regions of interest (ROIs) and quantify the bioluminescent signal in photons per second.

Signaling Pathways and Experimental Workflows

The high sensitivity of the **AkaLumine hydrochloride** and Akaluc system allows for the investigation of cellular processes and signaling pathways in real-time within a living organism.

Luciferase Reporter Gene Assay for Signaling Pathway Analysis

A common application is the use of a luciferase reporter gene under the control of a promoter that is responsive to a specific signaling pathway. For instance, to study the unfolded protein response (UPR), the Akaluc gene can be fused to a reporter that is activated upon the splicing of X-box binding protein 1 (Xbp1) mRNA by the Ire1 pathway.[8]

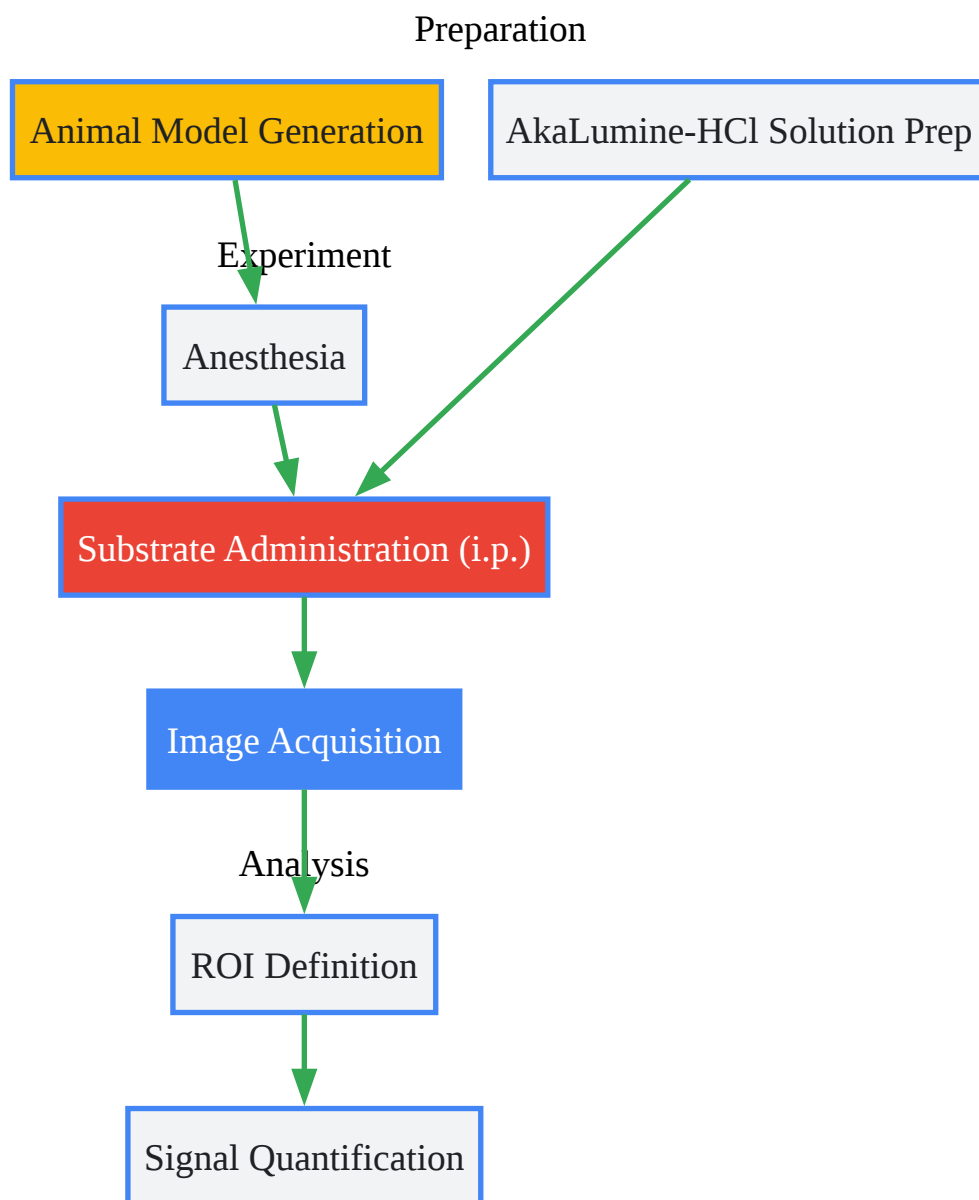


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Caption: UPR signaling pathway leading to Akaluc expression.

General Experimental Workflow for In Vivo Bioluminescence Imaging

The following diagram outlines the typical workflow for an in vivo imaging experiment using **AkaLumine hydrochloride**.

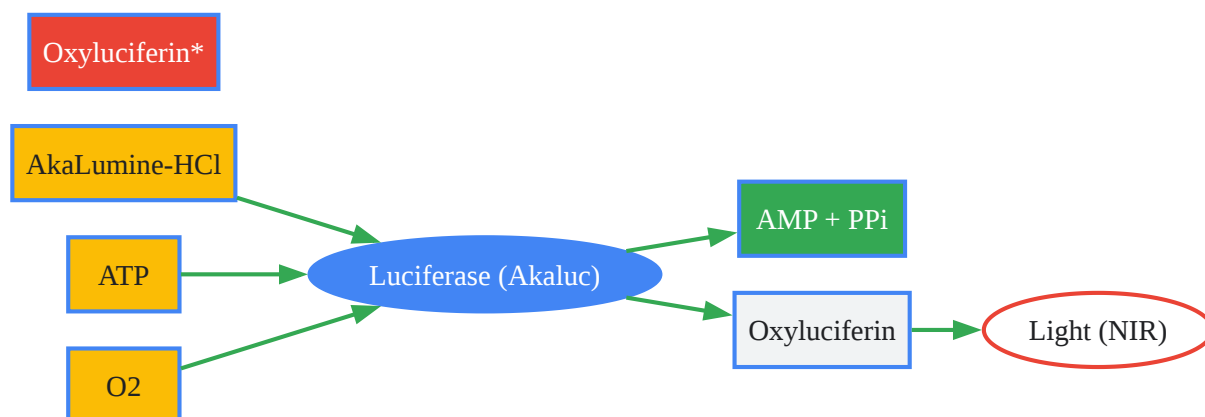


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Caption: Workflow for in vivo bioluminescence imaging.

Luciferase-AkaLumine Hydrochloride Reaction

The fundamental biochemical reaction involves the luciferase-catalyzed oxidation of **AkaLumine hydrochloride** in the presence of ATP and magnesium, resulting in the emission of light.



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Caption: Luciferase-catalyzed reaction with AkaLumine-HCl.

Conclusion

AkaLumine hydrochloride, particularly when paired with the engineered luciferase Akaluc, represents a significant advancement in the field of bioluminescence imaging. Its near-infrared emission and high quantum yield provide researchers with a highly sensitive tool for non-invasive, longitudinal studies of cellular and molecular events in deep tissues. The commercial availability and well-documented experimental protocols make this technology accessible for a wide range of applications in basic research and drug development. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of **AkaLumine hydrochloride** in their research endeavors.

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